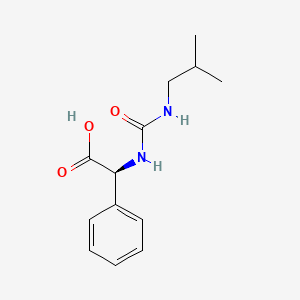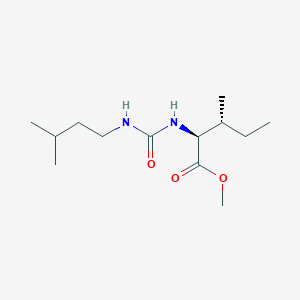
(2S,3R)-methyl 2-(3-isopentylureido)-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-methyl 2-(3-isopentylureido)-3-methylpentanoate is a chiral compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, featuring a ureido group and a methyl ester, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-methyl 2-(3-isopentylureido)-3-methylpentanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (2S,3R)-3-methylpentanoic acid and isopentylamine.
Formation of Ureido Group: The carboxylic acid group of (2S,3R)-3-methylpentanoic acid is first converted to an acyl chloride using reagents like thionyl chloride (SOCl2). The acyl chloride is then reacted with isopentylamine to form the corresponding ureido derivative.
Esterification: The ureido derivative is then esterified using methanol and a suitable catalyst, such as sulfuric acid (H2SO4), to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-methyl 2-(3-isopentylureido)-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The ureido group can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new alkyl or acyl groups attached to the ureido nitrogen.
Scientific Research Applications
(2S,3R)-methyl 2-(3-isopentylureido)-3-methylpentanoate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a chiral building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of stereoselective reactions and the development of new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its ureido group can mimic the structure of natural substrates, making it a valuable tool for biochemical studies.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure can be used to design new pharmaceuticals with improved efficacy and selectivity.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-methyl 2-(3-isopentylureido)-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with target proteins, influencing their activity and function. The compound’s chiral centers also play a crucial role in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-cyclopropyl-3-isopentyl-oxirane: This compound shares a similar isopentyl group but differs in its cyclopropyl and oxirane moieties.
(S)-N1-((2S,3R)-3-hydroxy-4-(1-isopentyl-3-(2,2,2-trifluoroethyl)ureido)-1-phenylbutan-2-yl)-2-(quinoline-2-carboxamido)succinamide: This compound has a similar ureido group but includes additional functional groups such as a trifluoroethyl group and a quinoline moiety.
Uniqueness
(2S,3R)-methyl 2-(3-isopentylureido)-3-methylpentanoate is unique due to its specific combination of a ureido group and a methyl ester, along with its chiral centers
Properties
IUPAC Name |
methyl (2S,3R)-3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-6-10(4)11(12(16)18-5)15-13(17)14-8-7-9(2)3/h9-11H,6-8H2,1-5H3,(H2,14,15,17)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIXBULJQSPZTL-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC)NC(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

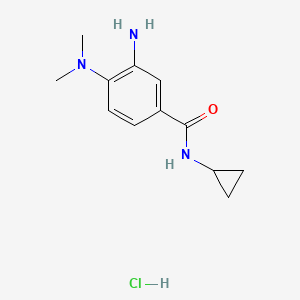
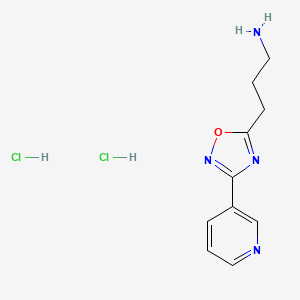
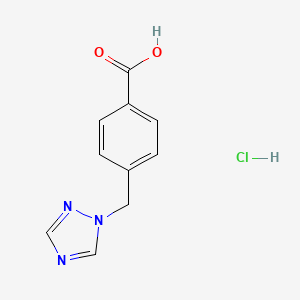
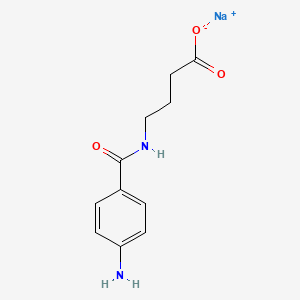
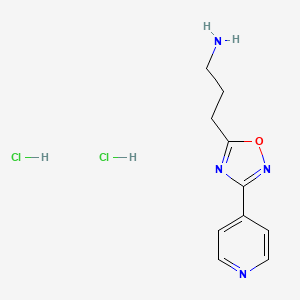
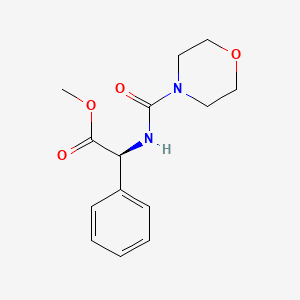
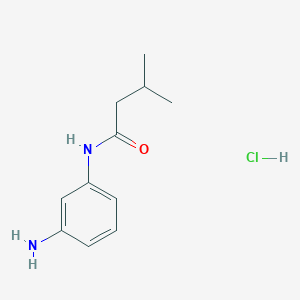

![(S)-methyl 2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)-2-phenylacetate](/img/structure/B7943454.png)
![1-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)cyclohexanecarboxylic acid](/img/structure/B7943466.png)
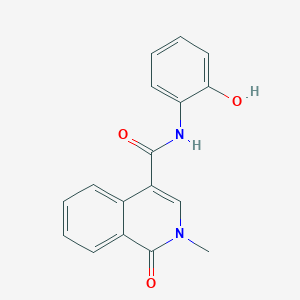
![6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol](/img/structure/B7943473.png)
